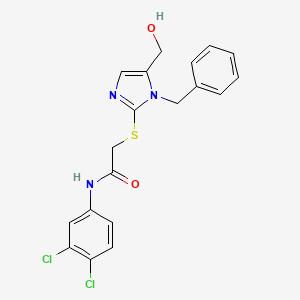![molecular formula C16H14N4O4S B2841576 3-(2-oxo-2-(3-oxo-4-(thiazol-2-yl)piperazin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one CAS No. 2309191-29-3](/img/structure/B2841576.png)
3-(2-oxo-2-(3-oxo-4-(thiazol-2-yl)piperazin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-oxo-2-(3-oxo-4-(thiazol-2-yl)piperazin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one is a chemical compound with potential applications in scientific research. It is a heterocyclic organic compound that contains a benzooxazole ring and a piperazine ring. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations have been studied in detail.
Wissenschaftliche Forschungsanwendungen
Microwave-assisted Synthesis and Biological Activities
A study by Başoğlu et al. (2013) described the microwave-assisted synthesis of hybrid molecules containing penicillanic acid or cephalosporanic acid moieties. These compounds were evaluated for their antimicrobial, antilipase, and antiurease activities, with some exhibiting good to moderate antimicrobial activity against test microorganisms, antiurease activity, and antilipase activity (Başoğlu et al., 2013).
H1-antihistaminic Agents
Iemura et al. (1986) synthesized a series of 2-(4-substituted-1-piperazinyl)benzimidazoles and tested them for H1-antihistaminic activity. The study found that the oxygen atom in the 2-(substituted-oxy)ethyl group played a crucial role in antihistaminic activity, especially in vivo (Iemura et al., 1986).
Antitubercular Activity and Protein-inhibitor Interaction
Reddy et al. (2014) designed molecules of ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate and 3-(piperazin-1-yl)benzo[d]isothiazole by molecular hybridization. These molecules were screened for their in vitro Mycobacterium smegmatis (MS) GyrB ATPase assay, Mycobacterium tuberculosis (MTB) DNA gyrase super coiling assay, antitubercular activity, cytotoxicity, and protein-inhibitor interaction assay. Among the compounds, one was found to be a promising inhibitor with significant activity against MTB DNA gyrase and MTB MIC, without cytotoxicity in eukaryotic cells (Reddy et al., 2014).
Anticancer Agents
Murty et al. (2013) reported the synthesis of substituted 2-(piperazin-1-yl)benzothiazole/benzoxazole coupled with 1,3,4-oxadiazole-2-thiol pharmacophore. These compounds were evaluated for their cytotoxicity towards five human cancer cell lines, with certain compounds displaying maximum cytotoxic activity, indicating potential as anticancer agents (Murty et al., 2013).
Anti-HIV Activity
Al-Soud et al. (2010) synthesized a series of compounds evaluated for their antiproliferative activity against human tumor-derived cell lines and screened as inhibitors against HIV-1 and HIV-2. The study identified compounds with remarkable effects on specific cell lines, indicating their potential as candidates for further development in anti-HIV therapy (Al-Soud et al., 2010).
Wirkmechanismus
Target of Action
The primary targets of this compound are quorum sensing pathways in bacteria . Quorum sensing is a well-known term for describing bacterial cell–cell communication. Bacteria use quorum sensing pathways to respond to external factors such as nutrient availability, defense mechanisms, and coordinate host toxic behaviors such as biofilm formation, virulence production, and other pathogenesis .
Mode of Action
This compound acts as a quorum sensing inhibitor . It interacts with the quorum sensing pathways in bacteria, inhibiting their ability to communicate and coordinate behaviors. This results in a disruption of biofilm formation, virulence production, and other pathogenic behaviors .
Biochemical Pathways
The compound affects the LasB system in bacteria . The LasB system is a quorum sensing pathway in Pseudomonas aeruginosa, a type of Gram-negative bacteria . By inhibiting this pathway, the compound disrupts the bacteria’s ability to form biofilms and produce virulence factors .
Pharmacokinetics
Similar compounds have been shown to have good bioavailability and are able to effectively reach their targets in the bacterial cell .
Result of Action
The result of the compound’s action is a reduction in the pathogenic behaviors of the bacteria . This includes a decrease in biofilm formation and virulence production . In addition, the compound has been shown to have selective activity towards the LasB system, suggesting it may have fewer side effects compared to broad-spectrum antibiotics .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of other bacteria, the pH of the environment, and the availability of nutrients can all impact the effectiveness of the compound
Biochemische Analyse
Biochemical Properties
The compound 3-(2-oxo-2-(3-oxo-4-(thiazol-2-yl)piperazin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one has been found to interact with various enzymes and proteins . It has been shown to have promising quorum-sensing inhibitory activities, with IC50 values of 115.2 μg mL −1, 182.2 μg mL −1, and 45.5 μg mL −1, respectively . These interactions play a crucial role in its biochemical reactions .
Cellular Effects
In terms of cellular effects, this compound has been found to have significant impacts on various types of cells and cellular processes . It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to have moderate anti-biofilm formation effects on Pseudomonas aeruginosa .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Docking studies have revealed that it binds to the active site of Pseudomonas aeruginosa quorum sensing LasR system with better affinity compared to reference compounds .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . Studies on threshold effects, as well as any toxic or adverse effects at high doses, are ongoing.
Metabolic Pathways
The metabolic pathways that this compound is involved in, including any enzymes or cofactors that it interacts with, are currently under study .
Eigenschaften
IUPAC Name |
3-[2-oxo-2-[3-oxo-4-(1,3-thiazol-2-yl)piperazin-1-yl]ethyl]-1,3-benzoxazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O4S/c21-13(10-20-11-3-1-2-4-12(11)24-16(20)23)18-6-7-19(14(22)9-18)15-17-5-8-25-15/h1-5,8H,6-7,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXJMRNIBNGRFBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1C(=O)CN2C3=CC=CC=C3OC2=O)C4=NC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


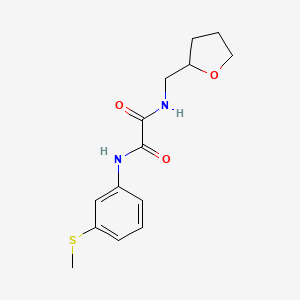
![6-(2-Fluorophenyl)-4,7-dimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2841496.png)
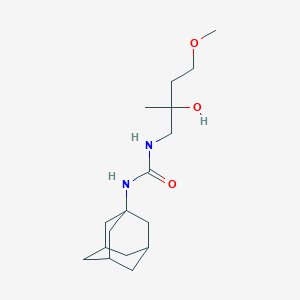
![3-Methyl-5-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]sulfonyl-1,3-benzoxazol-2-one](/img/structure/B2841498.png)
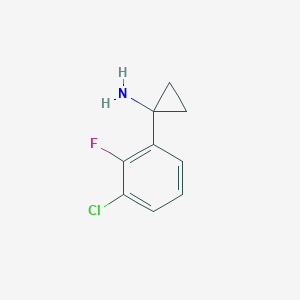
![2,8,10-Trimethyl-4-(4-(2-methylallyl)piperazin-1-yl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine](/img/structure/B2841500.png)
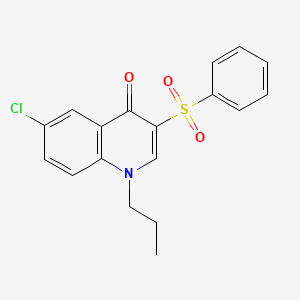
![2-phenyl-N-[4-[4-[(2-phenylquinoline-4-carbonyl)amino]phenyl]phenyl]quinoline-4-carboxamide](/img/structure/B2841504.png)

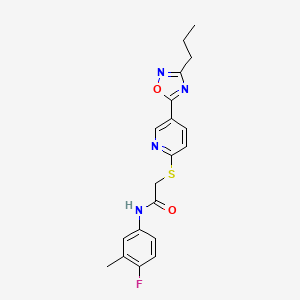
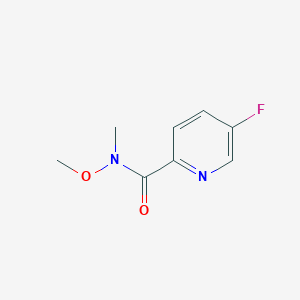
![N-(1-cyanocyclopentyl)-2-{7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraen-12-yloxy}acetamide](/img/structure/B2841513.png)
